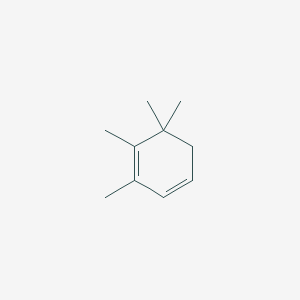

1,2,6,6-Tetramethylcyclohexa-1,3-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,6,6-tetramethylcyclohexa-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTKTCUSOWRUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281293 | |

| Record name | .beta.-Pyronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-96-5 | |

| Record name | beta-Pyronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Pyronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-PYRONENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87JOK1542I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of 1,2,6,6 Tetramethylcyclohexa 1,3 Diene

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. They are characterized by their high degree of stereospecificity and are governed by the principles of orbital symmetry. For 1,2,6,6-Tetramethylcyclohexa-1,3-diene, its conjugated diene system suggests a potential to participate in such reactions. However, specific studies are required to confirm and characterize this reactivity.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The reactivity of a diene in this reaction is influenced by both electronic and steric factors. The methyl substituents on the this compound ring would be expected to play a significant role in its behavior as a diene.

Intermolecular [4+2] Cycloadditions

There is no available data from studies on the intermolecular Diels-Alder reactions of this compound with various dienophiles. Such studies would be necessary to determine its reactivity, the yields of the resulting cycloadducts, and the conditions required to effect the transformation.

Intramolecular [4+2] Cycloadditions

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are synthetically valuable for the construction of complex polycyclic systems. Research on suitable substrates of this compound that could undergo such reactions has not been reported.

Regioselectivity and Stereoselectivity in Diels-Alder Processes

The substitution pattern on this compound would likely exert significant control over the regioselectivity and stereoselectivity of any potential Diels-Alder reaction. The gem-dimethyl group at the C6 position could introduce notable steric hindrance, influencing the facial selectivity of the dienophile's approach. However, without experimental data, any discussion on the "endo rule" or specific diastereoselectivity remains speculative.

Influence of Substituents on Cycloaddition Kinetics and Thermodynamics

The electronic effects of the four methyl groups (electron-donating) would be predicted to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially accelerating reactions with electron-poor dienophiles. Conversely, steric hindrance from these groups could decrease reaction rates. Quantitative studies, including kinetic and thermodynamic data, are absent from the literature.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. For a substituted 1,3-cyclohexadiene (B119728), this typically involves a thermally or photochemically induced equilibrium with a corresponding 1,3,5-hexatriene (B1211904) derivative. The specific conditions and stereochemical outcomes (conrotatory or disrotatory ring-opening/closing) for this compound have not been documented.

Thermal Electrocyclizations

Thermal electrocyclization of a 1,3-cyclohexadiene system involves the formation of a bicyclo[2.2.0]hexane derivative through the conversion of a π-bond to a σ-bond. For a 6π-electron system like this compound, the Woodward-Hoffmann rules predict a disrotatory ring closure under thermal conditions. libretexts.org This means that the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) during the ring-closing process.

The thermal electrocyclization of the parent 1,3,5-hexatriene to 1,3-cyclohexadiene is a classic example of a disrotatory process. nih.gov For this compound, the reverse reaction, a thermal ring-opening to form a substituted hexatriene, would also be expected to proceed via a disrotatory mechanism. nih.gov The equilibrium between the cyclic diene and the open-chain triene is influenced by steric and electronic factors.

Photochemical Electrocyclizations

In contrast to thermal reactions, photochemical electrocyclizations of 6π-electron systems proceed through a conrotatory mechanism. nih.gov Upon absorption of ultraviolet light, an electron is promoted to an excited state, which alters the symmetry of the highest occupied molecular orbital (HOMO). This change in orbital symmetry dictates that the substituents at the termini of the conjugated system must rotate in the same direction (both clockwise or both counterclockwise) during ring closure.

The photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is a well-studied example of a conrotatory process. nih.gov Therefore, it is predicted that the photochemical ring-opening of this compound would also follow a conrotatory pathway to yield the corresponding substituted hexatriene.

Conrotatory and Disrotatory Ring Openings/Closures

The stereochemical course of electrocyclic reactions is dictated by the mode of rotation of the terminal p-orbitals of the π-system involved in the formation or breaking of the σ-bond.

Conrotatory: Both orbitals rotate in the same direction (clockwise or counterclockwise).

Disrotatory: The orbitals rotate in opposite directions.

The selection rules for electrocyclic reactions of a (4n+2)π-electron system, such as this compound (where n=1), are summarized in the table below.

| Reaction Condition | Number of π Electrons | Allowed Stereochemistry |

| Thermal | 6 (4n+2) | Disrotatory |

| Photochemical | 6 (4n+2) | Conrotatory |

This table illustrates the predicted stereochemical outcomes for the electrocyclization of this compound based on the Woodward-Hoffmann rules.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions in which a σ-bond migrates across a π-system. wikipedia.org In substituted cyclohexadienes, wikipedia.orgnist.gov-sigmatropic shifts of hydrogen or alkyl groups are common. These are thermally allowed suprafacial shifts, meaning the migrating group remains on the same face of the π-system. stereoelectronics.org

For this compound, a wikipedia.orgnist.gov-sigmatropic shift could involve the migration of a hydrogen atom from the C5 position or a methyl group from the C6 position. However, the presence of gem-dimethyl groups at the C6 position might introduce steric hindrance that could influence the feasibility and rate of such rearrangements.

Cheletropic Reactions

Cheletropic reactions are a subclass of cycloadditions where two new σ-bonds are formed to a single atom. wikipedia.org A common example is the reaction of a 1,3-diene with sulfur dioxide. This reaction is reversible and the stereochemistry of the addition is specific. chemtube3d.com

The addition of sulfur dioxide to a 1,3-diene is a [4+1] cycloaddition and is thermally allowed. chem-station.com For this compound, a cheletropic addition of sulfur dioxide would be expected to form a five-membered heterocyclic adduct. The reverse reaction, the extrusion of sulfur dioxide, can be induced by heat.

| Reactant | Reagent | Reaction Type | Expected Product |

| This compound | Heat | Thermal Electrocyclization (Ring Opening) | Substituted Hexatriene |

| This compound | UV Light | Photochemical Electrocyclization (Ring Opening) | Substituted Hexatriene |

| This compound | SO₂ | Cheletropic Addition | Sulfolene Derivative |

This interactive table summarizes the expected outcomes of various pericyclic reactions involving this compound.

Oxidation Reactions

Photo-oxygenation Pathways and Product Formation

The reaction of 1,3-dienes with singlet oxygen ('O₂) is a well-documented process that can lead to various oxygenated products. Singlet oxygen is an electronically excited state of molecular oxygen and is a highly reactive dienophile. The reaction of 1,3-cyclohexadienes with singlet oxygen typically proceeds via a [4+2] cycloaddition (Diels-Alder type reaction) to form an endoperoxide. researchgate.net

For this compound, the expected major pathway for photo-oxygenation would be the [4+2] cycloaddition with singlet oxygen to yield a bicyclic endoperoxide. The presence of methyl substituents on the diene ring can influence the rate and regioselectivity of the reaction. The resulting endoperoxide can be a stable product or may undergo further rearrangement to other oxygenated compounds, depending on the reaction conditions.

Theoretical studies on the parent 1,3-cyclohexadiene have shown that the reaction with singlet oxygen to form the endoperoxide has a low activation barrier. researchgate.net The presence of electron-donating methyl groups in this compound would be expected to enhance its reactivity towards the electrophilic singlet oxygen.

| Reactant | Oxidizing Agent | Reaction Type | Expected Primary Product |

| This compound | Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Endoperoxide |

This table outlines the anticipated primary product from the photo-oxygenation of this compound.

Oxidative Transformations in Complex Molecular Synthesis

While specific examples of the use of this compound in the synthesis of complex molecules are not extensively documented in readily available literature, its oxidized derivatives, such as the corresponding epoxides and diols, represent versatile synthetic intermediates. The functionalized cyclohexene (B86901) ring system is a common motif in a variety of natural products and other complex organic molecules.

The epoxides derived from this compound can undergo a variety of nucleophilic ring-opening reactions. These reactions, which can be catalyzed by either acid or base, allow for the introduction of a wide range of functional groups with controlled stereochemistry. For example, the acid-catalyzed ring-opening of an epoxide in the presence of water will yield a trans-diol.

Furthermore, the diene moiety itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. Subsequent oxidative cleavage of the double bonds in the resulting adducts can provide access to highly functionalized and stereochemically rich structures.

| Oxidized Derivative | Transformation | Potential Application in Synthesis |

| Epoxide | Acid-catalyzed ring-opening with H₂O | Formation of trans-diols |

| Epoxide | Base-catalyzed ring-opening with Nu⁻ | Introduction of various nucleophiles |

| Diene | Diels-Alder reaction | Construction of polycyclic frameworks |

| Diene | Oxidative cleavage (e.g., Ozonolysis) | Formation of dicarbonyl compounds |

Reduction Chemistry

Selective Hydrogenation of Diene System

The selective hydrogenation of the diene system in this compound can be achieved using various catalytic systems. The goal of selective hydrogenation is typically to reduce one of the two double bonds, leading to a tetramethylcyclohexene. The regioselectivity of this reaction is influenced by the catalyst and the reaction conditions.

Catalytic hydrogenation using heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), will generally lead to the complete saturation of both double bonds to yield 1,1,3,4-tetramethylcyclohexane if the reaction is allowed to proceed to completion.

However, by carefully controlling the reaction conditions (e.g., catalyst loading, hydrogen pressure, temperature, and reaction time), it may be possible to achieve selective hydrogenation of the less substituted C3-C4 double bond. This is because the less substituted double bond is generally more accessible to the catalyst surface.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can offer higher selectivity in the hydrogenation of polyenes. These catalysts can sometimes differentiate between double bonds of different substitution patterns. In the case of this compound, a homogeneous catalyst might selectively reduce the less hindered C3-C4 double bond.

| Catalyst | Expected Product(s) | Selectivity |

| Pd/C, H₂ (excess) | 1,1,3,4-Tetramethylcyclohexane | Complete saturation |

| Pd/C, H₂ (limited) | 1,2,6,6-Tetramethylcyclohex-3-ene and 1,2,6,6-Tetramethylcyclohex-1-ene | Partial hydrogenation, potential for some selectivity |

| RhCl(PPh₃)₃, H₂ | 1,2,6,6-Tetramethylcyclohex-1-ene | Potentially selective for the less substituted double bond |

Reduction of Oxidized Derivatives

The oxidized derivatives of this compound, particularly the epoxides, can be reduced to yield alcohols. The regioselectivity of the epoxide ring-opening during reduction is dependent on the reducing agent and the reaction conditions.

Reduction of an epoxide with a hydride reagent, such as lithium aluminum hydride (LiAlH₄), typically proceeds via an Sₙ2 mechanism. The hydride nucleophile will attack the less sterically hindered carbon of the epoxide. For an epoxide at the C1-C2 position of the tetramethylcyclohexene ring, the attack would likely occur at the C2 position, leading to a tertiary alcohol at C1.

Conversely, dissolving metal reductions, such as using sodium in liquid ammonia, can also be used to open epoxide rings.

| Oxidized Derivative | Reducing Agent | Product | Regioselectivity |

| 1,2-Epoxy-1,2,6,6-tetramethylcyclohex-3-ene | LiAlH₄ | 1,2,6,6-Tetramethylcyclohex-3-en-1-ol | Attack at the less substituted carbon of the epoxide |

Acid-Catalyzed and Thermal Rearrangements

Dienone-Phenol Rearrangements in Related Systems

While this compound itself does not undergo a dienone-phenol rearrangement, its oxidized derivatives, specifically cyclohexadienones, are prone to this type of acid-catalyzed rearrangement. The dienone-phenol rearrangement is a classic reaction in organic chemistry that results in the formation of a stable aromatic phenol from a non-aromatic dienone. wikipedia.org The driving force for this rearrangement is the formation of the aromatic ring. ijrar.org

For a related system, consider a hypothetical 4,4-dimethyl-2,5-cyclohexadienone. In the presence of acid, the carbonyl oxygen is protonated, leading to the formation of a carbocation intermediate. pw.live This is followed by the migration of one of the methyl groups from the C4 position to an adjacent carbon. pw.live Subsequent deprotonation results in the formation of a 3,4-dimethylphenol. The migratory aptitude of different groups can vary. wikipedia.org

In a system more closely related to an oxidized derivative of this compound, such as a 2,6,6-trimethyl-2,4-cyclohexadienone, a similar acid-catalyzed rearrangement would be expected. Protonation of the carbonyl would generate a carbocation, which could then undergo a methyl shift to form a more stable tertiary carbocation, followed by tautomerization to the phenolic product. The specific product would depend on which methyl group migrates and the initial position of the double bonds in the dienone. This rearrangement has been utilized in the synthesis of various natural products, including steroids. wikipedia.org

| Starting Material (Related System) | Conditions | Product | Key Step |

| 4,4-Dialkyl Cyclohexadienone | Acid (e.g., H₂SO₄ in Ac₂O) | 3,4-Disubstituted Phenol | 1,2-Alkyl shift |

| Santonin | Acid | Desmotroposantonin | A classic example in natural product chemistry |

Other Thermally Induced Skeletal Rearrangements

Detailed experimental studies focusing specifically on the thermally induced skeletal rearrangements of this compound are not extensively documented in the peer-reviewed scientific literature. In principle, substituted cyclohexadienes can undergo pericyclic reactions, such as sigmatropic shifts, where a substituent migrates across the pi-system. For this compound, potential rearrangements could include mdpi.comresearchgate.net-sigmatropic shifts of a methyl group or a hydrogen atom. However, without specific research data on this compound, any detailed mechanistic discussion remains speculative. The significant steric hindrance introduced by the four methyl groups, particularly the gem-dimethyl configuration at the C6 position, would be expected to play a crucial role in the kinetics and thermodynamics of any such potential rearrangement pathways.

Organometallic Complexation and Catalysis

The conjugated diene system of this compound allows it to act as a ligand, binding to transition metals to form organometallic complexes. The electronic and steric properties of the diene, dictated by the tetramethyl substitution, are critical in determining the nature of the metal-ligand bond and the subsequent reactivity and catalytic potential of the resulting complexes.

While specific synthesis of transition metal complexes with this compound is not widely reported, their formation can be predicted based on well-established reactions of other 1,3-cyclohexadienes. A common method for synthesizing (diene)metal complexes involves the reaction of the diene with a metal carbonyl precursor. For instance, tricarbonyl(diene)iron(0) complexes are typically prepared by reacting the diene with either pentacarbonyliron (Fe(CO)₅) at elevated temperatures or diiron nonacarbonyl (Fe₂(CO)₉) under milder conditions.

The bonding in such complexes is generally described by the Dewar-Chatt-Duncanson model, involving σ-donation from the diene's highest occupied molecular orbital (HOMO, ψ₂) to a vacant metal d-orbital, and π-back-donation from a filled metal d-orbital into the diene's lowest unoccupied molecular orbital (LUMO, ψ₃). This interaction leads to a shortening of the C2-C3 bond and a lengthening of the C1-C2 and C3-C4 bonds compared to the free diene.

In the case of this compound, the steric bulk of the substituents would significantly influence complex formation. The gem-dimethyl group at the sp³-hybridized C6 position and the methyl group at the C1 position would sterically hinder one face of the diene. Consequently, the metal moiety, such as an Fe(CO)₃ fragment, is expected to coordinate in a stereoselective manner to the less hindered face of the diene, opposite to the C6-methyl groups. This directed complexation is a common feature in the organometallic chemistry of sterically encumbered cyclic dienes. nih.gov

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Synthesis Method | Reaction with Fe(CO)₅ or Fe₂(CO)₉ | Standard method for (diene)Fe(CO)₃ complex formation. nih.gov |

| Stereoselectivity of Coordination | High; metal coordinates to the face opposite the C6 gem-dimethyl group. | Steric hindrance from the axial methyl group at C6 directs the incoming metal fragment. |

| Bonding | Synergic σ-donation and π-back-donation. | Typical for metal-diene complexes. |

| Stability | Potentially enhanced thermal stability. | Steric bulk of the ligand can protect the metal center and prevent decomposition pathways. |

There is a notable absence of studies in the scientific literature detailing the application of this compound-metal complexes in catalytic systems. The utility of a ligand in catalysis is heavily dependent on the electronic and steric environment it creates around the metal center.

The significant steric hindrance of the this compound ligand could, in theory, be advantageous in certain catalytic applications. For example, bulky ligands are often used to create a well-defined coordination sphere that can promote selectivity in reactions by controlling substrate approach to the catalytic center. However, excessive steric bulk can also be detrimental, potentially hindering substrate binding or slowing down catalytic turnover rates. Without experimental data, the potential for these complexes to act as effective catalysts in reactions such as hydrogenation, polymerization, or cross-coupling remains unexplored.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,2,6,6-tetramethylcyclohexa-1,3-diene by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to its unique proton environments. The spectrum is characterized by signals from four methyl groups and three protons on the cyclohexadiene ring: two olefinic protons and two allylic protons.

The geminal methyl groups at the C6 position are chemically equivalent and are expected to produce a sharp singlet, typically integrating to six protons. The two methyl groups attached to the double bonds at C1 and C2 are in different electronic environments and would therefore be expected to appear as two separate singlets, each integrating to three protons.

The olefinic protons at C3 and C4 are coupled to each other and would appear as multiplets. The allylic protons on the C5 carbon are adjacent to the C4 olefinic proton and would also appear as a multiplet due to this coupling. The specific chemical shifts are influenced by the electron density and local magnetic fields within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C6-(CH₃)₂ | ~1.0-1.2 | Singlet | 6H |

| C1-CH₃ | ~1.7-1.9 | Singlet | 3H |

| C2-CH₃ | ~1.7-1.9 | Singlet | 3H |

| C5-H₂ | ~2.0-2.2 | Multiplet | 2H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound would show ten distinct signals corresponding to each carbon atom.

Key features include four signals in the upfield region for the four methyl carbons. The signal for the two equivalent methyl carbons at the C6 position would be observed, along with separate signals for the methyl carbons at C1 and C2. The spectrum would also feature signals for the sp³-hybridized C5 (methylene) and the quaternary C6 carbon. The four sp²-hybridized carbons of the diene system (C1, C2, C3, and C4) would appear in the downfield (olefinic) region of the spectrum. The quaternary carbons, C1, C2, and C6, would typically show lower intensity peaks compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C6-(C H₃)₂ | ~25-30 | Methyl (CH₃) |

| C1-C H₃ | ~15-25 | Methyl (CH₃) |

| C2-C H₃ | ~15-25 | Methyl (CH₃) |

| C 5 | ~30-35 | Methylene (CH₂) |

| C 6 | ~35-45 | Quaternary |

| C 3 & C 4 | ~120-140 | Olefinic (CH) |

| C 1 & C 2 | ~130-150 | Olefinic (Quaternary) |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the olefinic protons at C3 and C4, confirming their adjacent relationship. It would also show a correlation between the C4 proton and the allylic protons at C5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the C3 proton signal to the C3 carbon signal, the C4 proton signal to the C4 carbon signal, and the C5 proton signals to the C5 carbon signal. The methyl proton singlets would also correlate to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for identifying the connectivity around quaternary carbons. Key HMBC correlations would include:

The protons of the C6-methyl groups to the quaternary C6 carbon and the C5 carbon.

The protons of the C1-methyl group to the C1, C2, and C6 carbons.

The protons of the C2-methyl group to the C1, C2, and C3 carbons.

The olefinic proton at C3 to carbons C1, C2, and C5.

Vibrational Spectroscopy (IR and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing information on functional groups and bonding characteristics.

The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations for the sp²-hybridized olefinic carbons would appear just above 3000 cm⁻¹, while the C-H stretches for the sp³-hybridized methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibration of the conjugated diene system would give rise to one or two bands in the 1600-1670 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups would be visible in the 1375-1465 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C=C stretching modes are typically strong and sharp in the Raman spectrum due to the change in polarizability during the vibration. Symmetrical vibrations, which might be weak or absent in the IR spectrum, can be prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| =C-H Stretch | IR, Raman | 3000 - 3100 |

| -C-H Stretch (sp³) | IR, Raman | 2850 - 3000 |

| C=C Stretch (conjugated) | IR, Raman | 1600 - 1670 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of this compound and to study its fragmentation pathways under ionization. nist.gov

In electron ionization (EI) mass spectrometry, the compound will form a molecular ion (M⁺˙). The high-resolution mass spectrum would confirm the molecular formula, C₁₀H₁₆, with an exact mass of approximately 136.1252 amu. nist.gov

The fragmentation pattern is a unique fingerprint. The molecular ion peak at m/z 136 is typically observed. A prominent peak is often seen at m/z 121, corresponding to the loss of a methyl group ([M-15]⁺), which is a common fragmentation for methylated compounds. The formation of this stable tertiary carbocation drives this fragmentation. Further fragmentation can lead to other characteristic ions. The base peak in the spectrum is often the most stable fragment ion.

Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 136 | [C₁₀H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₉H₁₃]⁺ | Loss of a methyl radical (CH₃) |

| 105 | [C₈H₉]⁺ | Further fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify this compound within complex mixtures, such as essential oils or synthetic reaction products. nist.gov

In GC-MS analysis, the sample mixture is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. This compound will elute at a specific retention time under a given set of chromatographic conditions. As the compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer records the mass spectrum of the eluting compound, providing the molecular weight and fragmentation pattern described previously.

The combination of the unique retention time from the gas chromatograph and the characteristic mass spectrum allows for highly confident identification and quantification of this compound, even at trace levels in complex samples. nist.gov

Theoretical and Computational Chemistry of 1,2,6,6 Tetramethylcyclohexa 1,3 Diene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. For a substituted diene like 1,2,6,6-tetramethylcyclohexa-1,3-diene, these calculations would reveal how the methyl substituents influence the π-electron system of the diene.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic Schrödinger equation. A theoretical study on this compound would typically employ a DFT method, such as B3LYP, or a higher-level ab initio method, paired with a suitable basis set (e.g., 6-31G* or larger) to optimize the molecule's geometry and calculate its electronic properties. researchgate.netresearchgate.net These calculations would provide the total electronic energy, the dipole moment, and the distribution of electronic charge within the molecule. The methyl groups, being electron-donating, would be expected to increase the electron density of the conjugated diene system compared to the unsubstituted cyclohexa-1,3-diene.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules, particularly in pericyclic reactions like the Diels-Alder reaction. nist.govresearchgate.net The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile. libretexts.org For this compound, the energy and spatial distribution of the HOMO and LUMO would be of primary interest. The electron-donating methyl groups at the C1 and C2 positions would be expected to raise the energy of the HOMO, making the molecule more reactive in normal-electron-demand Diels-Alder reactions. A computational study would quantify the HOMO and LUMO energy levels.

Hypothetical FMO Data Table

| Molecular Orbital | Predicted Energy (Arbitrary Units) | Key Characteristics |

| HOMO | Higher than unsubstituted diene | π-orbital with significant density on the C1=C2-C3=C4 backbone |

| LUMO | Slightly altered energy | π*-antibonding orbital |

Analysis of Electron Density and Orbital Symmetry

The analysis of electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule. For this diene, the π-system would be the region of highest electron density, making it susceptible to attack by electrophiles. The symmetry of the molecular orbitals is crucial for predicting the stereochemical outcome of pericyclic reactions, governed by the Woodward-Hoffmann rules. libretexts.org The HOMO of a substituted 1,3-cyclohexadiene (B119728) typically possesses a specific symmetry that allows for a suprafacial-suprafacial [4+2] cycloaddition. nih.gov

Conformational Analysis and Dynamics

The six-membered ring of this compound is not planar. Its conformational preferences and the dynamics of their interconversion are critical to a full understanding of its behavior.

Molecular Mechanics and Dynamic Simulations

Molecular mechanics (MM) force fields could be used to perform a rapid conformational search to identify low-energy conformers. Following this, molecular dynamics (MD) simulations could provide insight into the molecule's behavior over time at a given temperature. nih.govmdpi.com These simulations would show the flexibility of the ring and the rotational freedom of the methyl groups. The gem-dimethyl group at the C6 position would significantly restrict the conformational flexibility of the ring compared to the unsubstituted cyclohexa-1,3-diene.

Energetic Landscape of Conformational Isomers

The 1,3-cyclohexadiene ring can adopt several non-planar conformations, often described as half-chair or twist-boat forms. researchgate.net A detailed computational study would map the potential energy surface to identify the global minimum energy conformation and the energy barriers for interconversion between different conformers. askfilo.com For this compound, steric interactions between the methyl groups would be a dominant factor in determining the relative energies of these conformers. Specifically, 1,3-diaxial-like interactions could destabilize certain conformations. youtube.com A table summarizing the relative energies of the stable conformers would be a key output of such a study.

Hypothetical Conformational Energy Table

| Conformer | Relative Energy (kJ/mol) | Key Steric Interactions |

| Twisted Half-Chair 1 | 0.0 (most stable) | Minimized methyl-methyl repulsion |

| Twisted Half-Chair 2 | > 0 | Increased steric strain |

| Boat-like Transition State | High | Significant steric clashing |

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms at a molecular level. For this compound, theoretical calculations can illuminate the pathways of its characteristic pericyclic reactions, offering a quantitative understanding of the factors that govern its reactivity.

Transition State Calculations for Pericyclic Reactions

Pericyclic reactions, such as Diels-Alder cycloadditions and electrocyclic ring-openings, are fundamental to the reactivity of 1,3-dienes. The Woodward-Hoffmann rules provide a qualitative framework for predicting the feasibility and stereochemistry of these concerted reactions. mdpi.com Computational methods, particularly Density Functional Theory (DFT), allow for the precise location and characterization of the transition states (TS) that govern these processes. ijcce.ac.ir

A quintessential pericyclic reaction for a 1,3-diene is the [4+2] cycloaddition, or Diels-Alder reaction. While specific transition state calculations for this compound are not extensively documented in dedicated literature, we can infer its behavior from studies on similar systems. For instance, the thermal electrocyclic ring closure of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene is a classic example of a 6π-electron system that proceeds via a disrotatory motion. mdpi.com The reverse reaction, the ring-opening of a cyclohexadiene, is also a subject of intense theoretical and experimental study, often initiated by photochemical means. nih.govnih.gov

For a thermal Diels-Alder reaction, for example with a simple dienophile like maleic anhydride, this compound would be expected to react via a concerted, asynchronous transition state. The methyl groups at the C1 and C2 positions would influence the facial selectivity of the dienophile's approach, while the gem-dimethyl group at C6 would sterically hinder certain transition state geometries.

To provide a quantitative example, a hypothetical transition state calculation for the Diels-Alder reaction of this compound with ethylene (B1197577) can be considered. Such a calculation would typically be performed using DFT methods (e.g., B3LYP functional with a 6-31G* basis set) to locate the saddle point on the potential energy surface connecting reactants and products. The key parameters obtained from such a calculation would be the activation energy and the geometry of the transition state, including the lengths of the forming C-C bonds.

Table 1: Hypothetical Transition State Data for the Diels-Alder Reaction of this compound with Ethylene

| Parameter | Value | Unit |

| Activation Energy (ΔE‡) | Value would be generated by DFT calculation | kcal/mol |

| Forming C-C bond length (C1-Cα) | Value would be generated by DFT calculation | Å |

| Forming C-C bond length (C4-Cβ) | Value would be generated by DFT calculation | Å |

| Dihedral Angle (defining stereochemistry) | Value would be generated by DFT calculation | degrees |

| Imaginary Frequency | Value would be generated by DFT calculation | cm-1 |

Note: The values in this table are illustrative of the data that would be obtained from a DFT calculation and are not from a published study on this specific reaction.

The activation energy provides a measure of the kinetic barrier to the reaction, while the bond lengths of the forming single bonds indicate the degree of synchronicity of the reaction. An asynchronous transition state, where one bond is more fully formed than the other, is expected due to the unsymmetrical nature of the diene.

Computational Insights into Stereoselectivity and Regioselectivity

The substitution pattern of this compound has profound implications for the stereoselectivity and regioselectivity of its reactions.

Stereoselectivity: In Diels-Alder reactions, the dienophile can approach the diene from two different faces, leading to endo or exo products. The relative stability of the corresponding transition states determines the outcome. For many cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions, a concept that has been extensively studied computationally. nih.gov However, steric hindrance from the substituents can override this electronic preference. In the case of this compound, the gem-dimethyl group at the C6 position would likely create significant steric repulsion in the endo transition state, potentially favoring the formation of the exo product. Computational modeling can quantify the energy difference between the endo and exo transition states to predict the diastereomeric ratio. researchgate.net

Regioselectivity: When an unsymmetrical dienophile reacts with an unsymmetrical diene, the question of regioselectivity arises. The methyl groups at C1 and C2 in this compound make the diene electronically unsymmetrical. The directing effects of these alkyl groups, which are weakly electron-donating, can be analyzed using frontier molecular orbital (FMO) theory. mdpi.com DFT calculations can provide a more quantitative picture by comparing the activation barriers for the formation of different regioisomers. For instance, in a reaction with an electron-deficient dienophile, the regioselectivity is often governed by the interaction of the diene's Highest Occupied Molecular Orbital (HOMO) with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The relative sizes of the orbital coefficients on the C1 and C4 atoms of the diene would indicate the preferred site of attack. nih.gov

Table 2: Hypothetical Computational Data for Stereoselectivity and Regioselectivity Analysis

| Parameter | Endo Transition State | Exo Transition State | Unit |

| Relative Energy (ΔΔE‡) | Value from DFT calculation | 0.0 (Reference) | kcal/mol |

| Regioisomer | Activation Energy (kcal/mol) | ||

| "Ortho" adduct | Value from DFT calculation | ||

| "Meta" adduct | Value from DFT calculation |

Note: This table illustrates the type of data generated from computational studies to predict stereochemical and regiochemical outcomes. The values are placeholders.

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov For this compound, theoretical models can provide valuable predictions for its NMR and vibrational spectra.

The prediction of NMR chemical shifts using DFT has become a standard method in computational chemistry. researchgate.netscirp.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound. For this compound, the predicted chemical shifts would be influenced by the electronic environment created by the methyl groups and the conformation of the cyclohexadiene ring.

Similarly, the vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. nist.govnih.gov These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. These frequencies can be compared to experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match the experimental anharmonic values. nist.govnih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) | IR Spectroscopy | Predicted Frequency (cm-1) | Vibrational Mode |

| H3 | Value from GIAO-DFT | C1 | Value from GIAO-DFT | ν(C=C) | Value from DFT | Diene stretch |

| H4 | Value from GIAO-DFT | C2 | Value from GIAO-DFT | ν(C=C) | Value from DFT | Diene stretch |

| H5 | Value from GIAO-DFT | C3 | Value from GIAO-DFT | ν(C-H) | Value from DFT | Olefinic C-H stretch |

| CH₃ (C1) | Value from GIAO-DFT | C4 | Value from GIAO-DFT | δ(CH₃) | Value from DFT | Methyl bend |

| CH₃ (C2) | Value from GIAO-DFT | C5 | Value from GIAO-DFT | |||

| CH₃ (C6, gem) | Value from GIAO-DFT | C6 | Value from GIAO-DFT | |||

| CH₃ (C1) | Value from GIAO-DFT | |||||

| CH₃ (C2) | Value from GIAO-DFT | |||||

| CH₃ (C6, gem) | Value from GIAO-DFT |

Note: This table is a template for the kind of data that would be generated from DFT calculations for spectroscopic prediction. The values are placeholders.

Advanced Applications and Future Research Directions

Role in Total Synthesis of Complex Natural Products

The construction of complex natural products often relies on robust and stereoselective carbon-carbon bond-forming reactions. The Diels-Alder reaction, a cycloaddition involving a conjugated diene, is a cornerstone of this field, enabling the efficient formation of six-membered rings. nih.govmdpi.com

While specific, documented total syntheses employing 1,2,6,6-tetramethylcyclohexa-1,3-diene as a starting material are not widely reported in scientific literature, its structure presents significant potential. Cyclic dienes are highly valued as building blocks because their conformational rigidity often leads to high levels of stereocontrol in cycloaddition reactions. mdpi.com The 1,3-cyclohexadien-1-al scaffold, a related structure, is present in numerous natural products and is a testament to the utility of this core ring system in nature and bio-inspired synthesis. nih.govmdpi.com The tetramethyl substitution pattern of β-pyronene offers a unique starting point for accessing highly substituted carbocyclic frameworks that are characteristic of various terpenoid and polyketide natural products.

The strategic value of this compound in synthesis lies in the predictable influence of its substituents. The methyl groups at the C1 and C2 positions, and particularly the gem-dimethyl group at the C6 position, would exert profound control over the regioselectivity and stereoselectivity of cycloaddition reactions. This allows for the strategic incorporation of a methylated, six-membered ring, a common motif in complex molecules. The gem-dimethyl group, for instance, can serve to direct incoming reagents to a specific face of the molecule and provides a quaternary carbon center that is often challenging to construct through other synthetic methods. This strategic incorporation is a key consideration in the planning of syntheses for intricate molecular targets.

Materials Science Applications (e.g., Conductive Polymers, OLED Emitters)

The development of new organic materials with tailored electronic and physical properties is a major focus of modern materials science. Dienes and the polymers derived from them are central to this endeavor.

The properties of a polymer are intrinsically linked to the structure of its monomeric units. While research into polymers derived specifically from this compound is nascent, the structure-property relationships can be extrapolated from studies on poly(1,3-cyclohexadiene). researchgate.net Polymerization of this diene would yield a polymer with a saturated cyclohexene (B86901) backbone. The presence of four methyl groups per repeating unit would introduce significant steric bulk, leading to several predictable effects:

Increased Rigidity and Glass Transition Temperature (Tg): The bulky side groups would restrict chain mobility, likely resulting in a higher Tg compared to unsubstituted poly(1,3-cyclohexadiene).

Altered Solubility: The hydrocarbon nature of the monomer suggests the resulting polymer would be soluble in nonpolar organic solvents, a crucial property for solution-based processing.

Thermal Stability: The sterically hindered backbone may enhance the thermal stability of the polymer.

While direct applications in conductive polymers or OLED emitters have not been demonstrated, functionalized derivatives could be explored. For instance, the introduction of aromatic or heteroaromatic groups could lead to materials with interesting photophysical properties, similar to how other cyclic compounds are used in OLEDs. encyclopedia.pubrsc.org

This compound could serve as a monomer or comonomer in polymerization reactions. Anionic polymerization of the parent 1,3-cyclohexadiene (B119728) with monomers like styrene (B11656) has been shown to produce well-defined block copolymers. researchgate.net A similar approach using the tetramethylated derivative could be used to integrate its unique structural features into larger polymer matrices. The bulky nature of the monomer would likely influence polymerization kinetics and reactivity ratios during copolymerization. researchgate.net However, its incorporation could be a strategy to fine-tune the mechanical and thermal properties of commodity polymers, for example by increasing the stiffness and glass transition temperature of the resulting material. researchgate.net

Mechanistic Probes in Fundamental Organic Chemistry

Understanding the fundamental principles that govern chemical reactions is a primary goal of organic chemistry. The photochemical ring-opening of 1,3-cyclohexadiene (CHD) to form 1,3,5-hexatriene (B1211904) (HT) is a classic example of a pericyclic reaction, governed by orbital symmetry rules. researchgate.netnih.gov This ultrafast reaction has been extensively studied to understand the flow of energy in photoexcited molecules.

This compound serves as an excellent substrate for probing the intricate details of this fundamental transformation. The methyl groups act as structural and spectroscopic labels, allowing researchers to investigate several key aspects of the reaction mechanism:

Steric and Electronic Effects: The substituents can influence the stability of the electronic excited states and the geometry of the transition state, affecting the reaction quantum yield and timescale. nih.gov

Vibrational Dynamics: Upon ring-opening, the resulting substituted hexatriene is formed with a large amount of vibrational energy. The methyl groups influence the pathways of intramolecular vibrational energy redistribution and cooling as the molecule transfers energy to its surroundings. researchgate.net

Rotamer Populations: The steric hindrance imposed by the methyl groups will affect the conformational dynamics (i.e., rotation around single bonds) of the newly formed hexatriene photoproduct, allowing for a deeper understanding of post-transition-state dynamics. researchgate.net

By comparing the photochemical behavior of this compound to the parent, unsubstituted system, chemists can gain detailed insights into how alkyl substitution modulates the potential energy surfaces and dynamics of a foundational photochemical reaction.

Table 1: Key Photochemical Parameters for the Ring-Opening of 1,3-Cyclohexadiene (CHD) Data for the parent compound provides a baseline for studying substituted derivatives.

| Parameter | Value | Description | Reference |

| Excitation Wavelength | ~270 nm | Wavelength used to initiate the photochemical reaction. | researchgate.net |

| Product Formation Timescale | ~250 fs | The initial formation of the s-cis,Z,s-cis-1,3,5-hexatriene photoproduct. | researchgate.net |

| Primary Quantum Yield | ~40% | The efficiency of the ring-opening reaction upon photoexcitation. | researchgate.net |

| Key Intermediate State | 2¹A⁻ | A doubly excited electronic state that mediates the conrotatory ring-opening. | nih.gov |

| Relaxation Timescale | 1-20 ps | Timescale for vibrational cooling and thermal equilibration of the hot photoproduct. | researchgate.net |

Studies on Stereoelectronic Effects

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are critical in understanding the behavior of cyclic systems. In molecules like this compound, the interplay of electronic effects dictates their conformational preferences and reaction pathways.

Furthermore, the photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene is a classic example of a pericyclic reaction governed by stereoelectronic principles. acs.org Research has shown that this process is complex, involving multiple electronic states. acs.org The presence of methyl substituents, as in this compound, would modify the energy levels of these states, potentially altering the reaction's speed and efficiency. Studying how these substituents perturb the potential energy surface of the reaction provides valuable data on the intricate relationship between molecular structure and photochemical reactivity. acs.org

Exploration of Steric Hindrance and Reactivity Tuning

The four methyl groups on the this compound ring create significant steric hindrance. This steric bulk is not a limitation but rather a tool for "tuning" the molecule's reactivity. The 1,3-diene moiety is a versatile functional group, often participating in reactions like cycloadditions (e.g., the Diels-Alder reaction), polymerizations, and cross-coupling reactions. mdpi.com

The Diels-Alder reaction, a powerful method for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. nih.govresearchgate.net The steric crowding around the diene in this compound would make it less reactive towards many dienophiles, requiring more forceful conditions or specialized catalysts. This selective reactivity can be exploited in complex syntheses to direct reactions to other, less hindered parts of a molecule or to prevent undesired side reactions. Researchers can thus tune the reactivity of a chemical system by strategically incorporating sterically demanding groups.

Analytical Method Development for Detection and Quantification in Complex Matrices (e.g., Phytochemical Profiling)

Developing robust analytical methods is essential for detecting and quantifying specific compounds in complex mixtures, such as natural product extracts. Phytochemical profiling, the comprehensive analysis of plant-derived chemicals, often employs techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile and semi-volatile compounds. researchgate.net

A typical GC-MS analysis involves separating the components of a mixture in the gas chromatograph, which are then detected and identified by the mass spectrometer. researchgate.net The separation is based on the compounds' different boiling points and interactions with the stationary phase of the GC column. Each separated compound produces a distinct peak at a specific retention time. The mass spectrometer then fragments the compound molecules and records the mass-to-charge ratio of these fragments, creating a unique mass spectrum that acts as a chemical fingerprint.

For a compound like this compound present in a complex matrix like an essential oil, this method would allow for its definitive identification and quantification, even among dozens of other structurally similar terpenes. researchgate.net

Below is an interactive table illustrating the type of data generated in a hypothetical GC-MS analysis for identifying compounds in a complex sample.

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |

| 5.82 | α-Pinene | C₁₀H₁₆ | 136 | 93, 121, 77, 91 |

| 6.31 | L-α-Terpineol | C₁₀H₁₈O | 154 | 59, 93, 121, 81 |

| 6.55 | This compound | C₁₀H₁₆ | 136 | 121, 136, 93, 77 |

| 9.46 | Caryophyllene | C₁₅H₂₄ | 204 | 93, 133, 69, 79 |

This data is illustrative and represents typical output from a GC-MS analysis.

Emerging Research Frontiers in Substituted Cyclohexa-1,3-diene Chemistry

The field of substituted cyclohexa-1,3-diene chemistry is continually expanding, with several emerging frontiers. One of the most promising areas is the development of novel functional materials. mdpi.com For instance, researchers have synthesized tricyclic π-conjugated molecules that incorporate a tetrafluorocyclohexa-1,3-diene ring. mdpi.comresearchgate.net These molecules exhibit interesting photoluminescent and liquid-crystalline properties, which are influenced by the substituents on the ring system. mdpi.com The localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) within the molecule can be fine-tuned by these substituents, leading to materials with specific electronic and optical properties for potential use in optoelectronics. mdpi.com

Another significant frontier is the development of greener and more efficient synthetic methods. nih.gov Research into multicomponent reactions in environmentally benign solvents, such as ionic liquids, allows for the one-pot synthesis of highly substituted cyclohexa-1,3-diene derivatives with high yields and operational simplicity. nih.gov Additionally, the use of visible-light photoredox catalysis is emerging as a powerful strategy for forming C-C bonds under mild conditions, offering a sustainable alternative to traditional transition-metal-catalyzed cross-coupling reactions for synthesizing complex diene structures. mdpi.com These advancements pave the way for creating diverse libraries of substituted cyclohexa-1,3-dienes for applications in materials science, medicine, and agriculture.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,2,6,6-Tetramethylcyclohexa-1,3-diene?

The compound can be synthesized via transition-metal-catalyzed C-H functionalization, leveraging carboxylate-assisted mechanisms. For example, palladium or ruthenium catalysts with carboxylate co-catalysts (e.g., acetate) facilitate site-selective C-H bond activation in cyclohexadiene derivatives. This approach aligns with the "concerted metalation-deprotonation" (CMD) mechanism, which minimizes side reactions and improves regioselectivity . Chlorination studies of similar tetramethylcyclohexadienes suggest that electrophilic substitution under controlled conditions (e.g., Cl₂ in inert solvents) can also yield halogenated intermediates, which may be further functionalized .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound are limited, analogous cyclohexa-1,3-dienes require strict precautions:

- Ventilation : Use BS-approved fume hoods to avoid explosive vapor-air mixtures.

- PPE : Wear EN 166-compliant safety goggles, EN 374-certified gloves, and P95/P1 respirators for dust/vapor protection.

- Storage : Avoid heat, sparks, and incompatible materials (strong acids, oxidizers) .

Q. How can researchers validate the purity of synthesized this compound?

Employ a combination of analytical techniques:

- GC-MS : To detect volatile impurities and confirm molecular weight.

- NMR (¹H/¹³C) : To verify regiochemistry and methyl group positions.

- UV-Vis Spectroscopy : Monitor conjugation effects in the diene system, as seen in spectrophotometric studies of similar cyclohexadienes .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic hydrogenation challenges of this compound?

Iron-catalyzed hydrogenation of cyclic 1,3-dienes (e.g., 3,5,5,6-Tetramethylcyclohexa-1,3-diene) faces steric and electronic barriers. The rigid cyclohexadiene structure promotes strong coordination to the metal center, potentially deactivating the catalyst. Contrast this with acyclic dienes (e.g., myrcene), where flexibility allows productive substrate-catalyst interactions. Computational studies of transition states and ligand effects (e.g., diazatrienes) are recommended to optimize hydrogenation conditions .

Q. Table 1: Hydrogenation Outcomes for Cyclic vs. Acyclic Dienes

| Substrate | Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Cyclohexa-1,3-diene (8) | FeCl₂, H₂ (3 bar) | <10 | Low |

| Myrcen (acyclic) | FeCl₂, H₂ (3 bar) | >90 | High |

| Adapted from Petersieber (2000) |

Q. How can contradictory reactivity data in electrophilic substitutions be resolved?

Chlorination studies of this compound reveal competing pathways (addition vs. substitution). To resolve contradictions:

- Kinetic Analysis : Track intermediates via time-resolved UV-Vis or NMR.

- Computational Modeling : Compare activation energies for competing mechanisms (e.g., carbocation stability in addition pathways).

- Steric Maps : Use X-ray crystallography or DFT to assess steric hindrance from methyl groups .

Q. What strategies optimize regioselectivity in carboxylate-assisted C-H functionalization?

Key factors include:

- Ligand Design : Bidentate carboxylates (e.g., pivalate) enhance steric control.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature Gradients : Lower temperatures favor kinetic control, reducing side reactions.

Mechanistic studies (e.g., kinetic isotope effects) should be integrated to validate the CMD pathway .

Methodological Considerations

Q. How should researchers address discrepancies in catalytic activity across metal systems?

Q. What experimental controls are essential in kinetic studies of diene hydration?

- pH Buffers : Maintain consistent acidity to isolate hydration from acid-catalyzed side reactions.

- Internal Standards : Use deuterated analogs (e.g., D₂O) to track proton transfer.

- Quenching Methods : Rapid cooling or chemical quenchers (e.g., NaHCO₃) to halt reactions at precise timepoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.